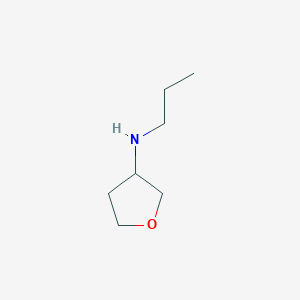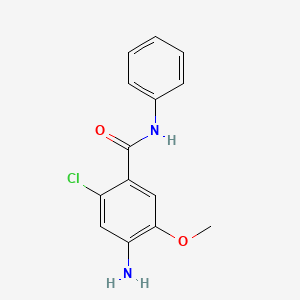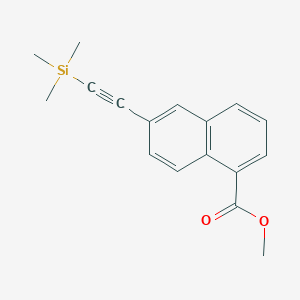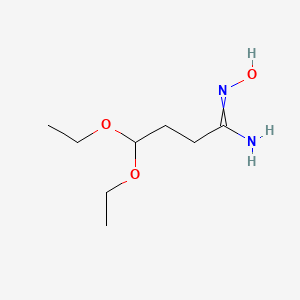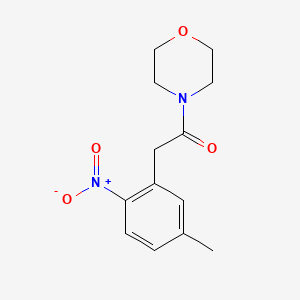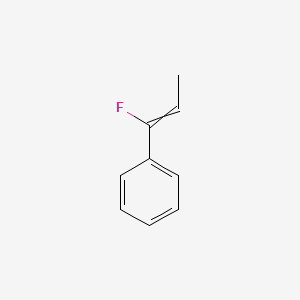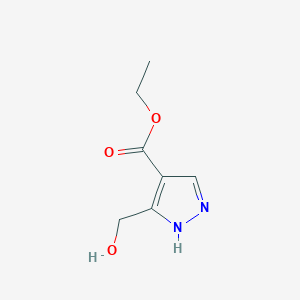
Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound is characterized by the presence of a hydroxymethyl group at the 3-position and an ethyl ester group at the 4-position of the pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of hydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization and esterification . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are optimized to achieve efficient synthesis while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: 3-carboxy-1H-pyrazole-4-carboxylic acid ethyl ester.
Reduction: 3-hydroxymethyl-1H-pyrazole-4-carbinol.
Substitution: 3-bromo-1H-pyrazole-4-carboxylic acid ethyl ester.
Aplicaciones Científicas De Investigación
Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazole-4-carboxylic acid: Lacks the hydroxymethyl and ethyl ester groups, making it less versatile in chemical reactions.
3-methyl-1H-pyrazole-4-carboxylic acid: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and biological activity.
3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Has two methyl groups, which can lead to different steric and electronic effects.
Uniqueness
Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both hydroxymethyl and ethyl ester groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and drug development .
Propiedades
Fórmula molecular |
C7H10N2O3 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-2-12-7(11)5-3-8-9-6(5)4-10/h3,10H,2,4H2,1H3,(H,8,9) |
Clave InChI |
NFGLWGJCTXHAOJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NN=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-4-fluorobenzo[d][1,3]dioxole-2-thione](/img/structure/B8283634.png)
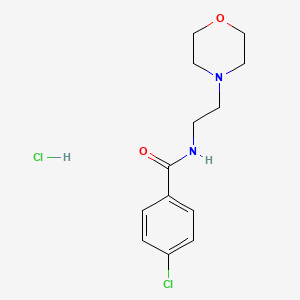
![Ethyl 7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8283649.png)
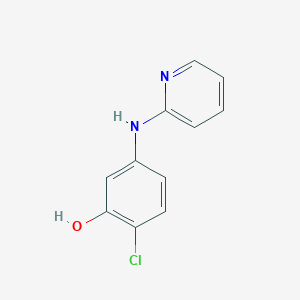
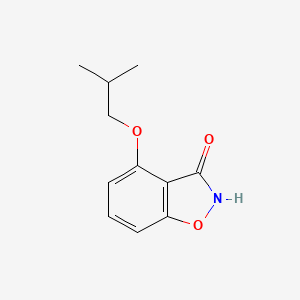
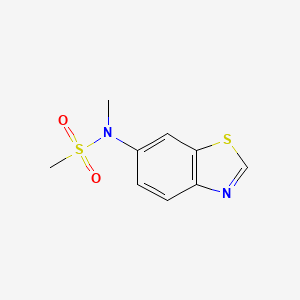
![2-{[(2-Chloropyridin-3-yl)methyl]sulfanyl}-6-methylpyrimidin-4-ol](/img/structure/B8283674.png)
